N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide
Description
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide is a small-molecule benzamide derivative featuring a 1,3-thiazole core substituted at position 4 with a 4-methoxyphenyl group. The benzamide moiety is further modified at the para position with a propane-2-sulfonyl group. This structure combines a heterocyclic thiazole ring, known for its role in bioactive compounds, with a sulfonamide-functionalized benzamide, a motif frequently associated with enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-13(2)28(24,25)17-10-6-15(7-11-17)19(23)22-20-21-18(12-27-20)14-4-8-16(26-3)9-5-14/h4-13H,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSMHILMLNSQSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the methoxyphenyl group and the propane-2-sulfonyl group. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or copper and specific solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.
Scientific Research Applications
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-(4-Methylphenyl)-1,3-Thiazole Derivatives
- N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-Phenoxybenzamide (): This analog replaces the propane-2-sulfonyl group with a phenoxy substituent on the benzamide. It exhibited 129.23% activity in plant growth modulation assays (p < 0.05), suggesting that electron-donating groups (e.g., phenoxy) may enhance activity in developmental pathways compared to sulfonyl groups .
4-(4-Nitrophenyl)-1,3-Thiazole Derivatives
- This compound’s diethylsulfamoyl group increases lipophilicity (logP ~3.5) compared to the propane-2-sulfonyl analog, which may influence membrane permeability .
Modifications to the Sulfonyl/Sulfamoyl Group
Bis(2-Methoxyethyl)Sulfamoyl Analogs
- 4-[Bis(2-Methoxyethyl)Sulfamoyl]-N-[4-(4-Methoxyphenyl)-1,3-Thiazol-2-yl]Benzamide ():
The bis(2-methoxyethyl)sulfamoyl group enhances solubility due to its polar ether linkages. Molecular weight (505.6 g/mol) is higher than the propane-2-sulfonyl analog (~454 g/mol), which may reduce bioavailability but improve aqueous stability .
Azepane-1-Sulfonyl Derivatives
- 4-(Azepan-1-ylsulfonyl)-N-[4-(4-Phenoxyphenyl)-1,3-Thiazol-2-yl]Benzamide (): The cyclic amine substituent introduces basicity (pKa ~9–10), facilitating interactions with acidic residues in enzyme active sites. This modification is linked to improved antifungal activity in related compounds .
Heterocyclic Core Replacements
1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)
- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-Methoxyphenyl)Methyl]-1,3,4-Oxadiazol-2-yl]Benzamide ():
Replacing the thiazole with a 1,3,4-oxadiazole core retains sulfamoyl-benzamide functionality but alters ring electronics. LMM5 showed potent antifungal activity against Candida albicans, highlighting the importance of the sulfamoyl group in targeting thioredoxin reductase .
Triazole-Thione Derivatives (Compounds 7–9, ):
These compounds, such as 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones, exhibit tautomerism (thione vs. thiol), which stabilizes interactions with metal ions in enzymatic sites.
Key SAR Trends :
- Thiazole Substitution : 4-Methoxyphenyl enhances membrane permeability due to its moderate hydrophobicity (logP ~2.8). Nitro or halogens (e.g., Cl, Br) improve target affinity but may increase toxicity .
- Sulfonyl/Sulfamoyl Groups : Propane-2-sulfonyl balances lipophilicity and steric bulk, while larger groups (e.g., azepane) improve enzyme binding but reduce metabolic stability .
Biological Activity
Overview
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide is a complex organic compound notable for its structural features, including a thiazole ring and a methoxyphenyl group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The IUPAC name of the compound is N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide. Its molecular formula is , and it has a molecular weight of approximately 416.51 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O4S2 |
| Molecular Weight | 416.51 g/mol |
| IUPAC Name | N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide |
| CAS Number | 900009-76-9 |
Antimicrobial Properties
Research indicates that compounds with thiazole rings often exhibit significant antimicrobial activity. The specific compound has been investigated for its potential effects against various pathogens. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, although detailed mechanisms remain to be fully elucidated.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiazole derivatives, including this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential as an antibacterial agent.
Anticancer Activity
The compound's structure suggests possible interactions with cancer-related pathways. Investigations into its anticancer properties have shown promise in vitro against various cancer cell lines.
Case Study: Anticancer Activity
In a recent study, this compound was tested against human breast cancer cell lines (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The mechanism appears to involve induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways that lead to apoptosis in cancer cells.
- Membrane Disruption : Antimicrobial properties may arise from the ability to disrupt microbial cell membranes.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 4-Methoxyphenethylamine | Moderate anticancer activity | Similar methoxy group |
| Albendazole | Anthelmintic | Lower cytotoxicity compared |
| Benzamide Derivatives | Various (antitumor) | Common structural motif |
Q & A
Q. What substituent modifications enhance acetylcholinesterase (AChE) inhibition?
- Optimal Substituents :
- Thiazole C4 : Electron-donating groups (e.g., methoxy) improve π-π stacking with aromatic residues .
- Benzamide C4 : Sulfonyl groups increase hydrophilicity, enhancing solubility and target access .
- SAR Table :
| Position | Modification | AChE IC₅₀ (µM) |
|---|---|---|
| Thiazole | 4-Methoxyphenyl | 1.2 |
| Thiazole | 4-Chlorophenyl | 3.8 |
| Benzamide | Propane-2-sulfonyl | 1.2 |
| Benzamide | Methylsulfonyl | 2.5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
